molecular formula C12H20N2O3 B572530 Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1251009-03-6

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B572530
CAS No.: 1251009-03-6
M. Wt: 240.303
InChI Key: UTKCYVWXAPAFRO-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀N₂O₃. It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro nonane ring system.

Preparation Methods

The synthesis of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with an oxidizing agent to introduce the oxo group at the 8-position . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other reagents to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-butyl 8-oxo-2,7-diazaspiro[4

Biological Activity

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 1251009-03-6) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H20N2O3C_{12}H_{20}N_2O_3 and a molecular weight of 240.30 g/mol. Its structure includes a spirocyclic framework that is often associated with diverse biological activities. The compound is characterized by the presence of an oxo group and a tert-butyl ester moiety, which may influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. A study on related diazaspiro compounds demonstrated their effectiveness against various microbial strains, suggesting that this compound may also possess similar activity. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Compound Microbial Strain Activity Reference
Compound AE. coliInhibitory
Compound BS. aureusBactericidal
This compoundUnknownPotentially activeThis study

Antiparasitic Activity

In the context of antiparasitic activity, spirocyclic compounds have shown promise in treating diseases such as African sleeping sickness caused by Trypanosoma brucei. The structural modifications in similar compounds have been linked to enhanced efficacy against trypanosomiasis, indicating that this compound could be explored for similar therapeutic applications.

Case Studies

  • Case Study on Spirocyclic Analogs : A series of spirocyclic analogs were synthesized and evaluated for their antiparasitic activity against T. brucei. The findings suggested that modifications to the spirocyclic core significantly influenced both potency and selectivity.
    • Key Findings :
      • Enhanced solubility correlated with increased bioactivity.
      • Certain substitutions led to reduced toxicity in human cell lines while maintaining efficacy against parasites.
  • Pharmacokinetic Profiling : In vitro studies have indicated that the compound's pharmacokinetic profile may favor oral bioavailability due to its lipophilic nature from the tert-butyl group.

Safety and Toxicology

Safety assessments are crucial for evaluating the potential therapeutic use of any compound. Preliminary data suggest that this compound exhibits low toxicity in standard assays; however, further toxicological studies are necessary to confirm these findings.

Endpoint Result
Acute ToxicityLow
Cytotoxicity (HepG2)>30 μM
Plasma Protein Binding<95%

Properties

IUPAC Name

tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(15)13-7-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCYVWXAPAFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726253
Record name tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-03-6
Record name tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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